S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate
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Overview
Description
S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate is an organic compound with the molecular formula C₁₃H₁₉NO₃S and a molecular weight of 269.36 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate typically involves the reaction of 4-(4-hydroxyphenoxy)butylamine with dimethylcarbamothioyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The use of automated reactors and continuous flow systems is common to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamothioate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of various substituted carbamothioates.
Scientific Research Applications
S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamate
- S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioamide
Uniqueness
S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate is unique due to its specific structural features, such as the presence of both hydroxyphenoxy and carbamothioate groups. These features confer distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
CAS No. |
103614-74-0 |
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Molecular Formula |
C13H19NO3S |
Molecular Weight |
269.36 g/mol |
IUPAC Name |
S-[4-(4-hydroxyphenoxy)butyl] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C13H19NO3S/c1-14(2)13(16)18-10-4-3-9-17-12-7-5-11(15)6-8-12/h5-8,15H,3-4,9-10H2,1-2H3 |
InChI Key |
ZIMKJZYUIGEGCV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)SCCCCOC1=CC=C(C=C1)O |
Origin of Product |
United States |
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